molecular formula C13H15F2NO2 B2933996 2,6-difluoro-N-[(oxan-4-yl)methyl]benzamide CAS No. 2327178-74-3

2,6-difluoro-N-[(oxan-4-yl)methyl]benzamide

Cat. No.: B2933996
CAS No.: 2327178-74-3
M. Wt: 255.265
InChI Key: GXFFACROMCIGCA-UHFFFAOYSA-N
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Description

2,6-Difluoro-N-[(oxan-4-yl)methyl]benzamide is a fluorinated benzamide derivative. This compound is characterized by the presence of two fluorine atoms at the 2 and 6 positions on the benzene ring, and an oxan-4-ylmethyl group attached to the nitrogen atom of the benzamide moiety. Fluorinated benzamides are known for their diverse applications in medicinal chemistry, agrochemicals, and material sciences.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-[(oxan-4-yl)methyl]benzamide typically involves the following steps:

    Starting Material: The synthesis begins with 2,6-difluorobenzoic acid.

    Amidation: The 2,6-difluorobenzoic acid is converted to its corresponding acid chloride using thionyl chloride (SOCl2) under reflux conditions.

    Amine Addition: The acid chloride is then reacted with oxan-4-ylmethylamine in the presence of a base such as triethylamine (TEA) to form the desired benzamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-N-[(oxan-4-yl)methyl]benzamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid, HCl) or basic conditions (e.g., sodium hydroxide, NaOH) can be applied.

Major Products Formed

    Nucleophilic Substitution: Substituted benzamides.

    Oxidation: Oxidized derivatives of the benzamide.

    Reduction: Reduced forms of the benzamide.

    Hydrolysis: 2,6-difluorobenzoic acid and oxan-4-ylmethylamine.

Scientific Research Applications

2,6-Difluoro-N-[(oxan-4-yl)methyl]benzamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Agrochemicals: The compound is explored for its potential use in developing new pesticides and herbicides.

    Material Sciences: It is investigated for its properties in creating new materials with specific characteristics, such as enhanced thermal stability or unique electronic properties.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-[(oxan-4-yl)methyl]benzamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with particular receptors. The fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold in drug design.

Comparison with Similar Compounds

Similar Compounds

    2,6-Difluorobenzoic Acid: A precursor in the synthesis of 2,6-difluoro-N-[(oxan-4-yl)methyl]benzamide.

    2,6-Difluoroaniline: Another fluorinated benzene derivative with different functional groups.

    2,6-Difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamido)benzamide: A compound with similar structural features but different substituents.

Uniqueness

This compound is unique due to the presence of the oxan-4-ylmethyl group, which can impart distinct chemical and biological properties. This group can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2,6-difluoro-N-(oxan-4-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F2NO2/c14-10-2-1-3-11(15)12(10)13(17)16-8-9-4-6-18-7-5-9/h1-3,9H,4-8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXFFACROMCIGCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CNC(=O)C2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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